Sulthiame

Epilepsy BECTS Head-to-Head Clinical Trial

Sulthiame's sultam-class scaffold delivers >100,000-fold selectivity for CA VII (Ki=6 nM) over CA III (Ki=630 µM) — a profile unmatched by acetazolamide or topiramate. In BECTS, HEAD Study data show 4.5% adverse-event dropout vs 23.8% levetiracetam and 71% EEG normalization vs 42% carbamazepine. Documented seizure freedom after carbamazepine failure. Procure analytically verified Sulthiame for CA VII target validation, SAR campaigns, and clinical trials where quantifiable tolerability advantages are critical.

Molecular Formula C10H14N2O4S2
Molecular Weight 290.4 g/mol
CAS No. 61-56-3
Cat. No. B1681193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulthiame
CAS61-56-3
SynonymsOspolot
p-(tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide, S,S-dioxide
sulthiame
sultiam
sultiame
Molecular FormulaC10H14N2O4S2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)
InChIKeyHMHVCUVYZFYAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulthiame (CAS 61-56-3): Pharmacological Profile and Comparator Positioning for Scientific Procurement


Sulthiame is a carbonic anhydrase (CA) inhibitor belonging to the sultam class, characterized by a cyclic sulfonamide scaffold distinct from the monocyclic sulfonamides (e.g., acetazolamide) and sulfamates (e.g., topiramate) . It exhibits potent inhibition of human CA isoforms II, VII, IX, and XII (Ki values of 6–56 nM) while showing negligible activity against CA III (Ki ≈ 630 µM), a >100,000-fold selectivity window . Clinically, sulthiame is employed as an antiepileptic agent, particularly in benign epilepsy of childhood with centrotemporal spikes (BECTS), and is under investigation for obstructive sleep apnea (OSA) . Its unique sultam ring and membrane-permeant properties differentiate it from other CA-inhibiting anticonvulsants, making precise compound identification essential for preclinical and clinical research.

Sulthiame Procurement: Why CA-Inhibitor Class Interchangeability Is Not Supported by Evidence


Although sulthiame, acetazolamide, topiramate, and zonisamide all inhibit carbonic anhydrase isoforms, they exhibit markedly divergent inhibition profiles, tissue distribution, and clinical efficacy . Sulthiame's sultam ring confers a unique binding mode within the CA active site, enabling high-potency inhibition of CA VII (Ki = 6 nM) and CA II (Ki = 7 nM) while sparing CA III, a selectivity pattern not replicated by sulfamate or monocyclic sulfonamide analogs . In clinical head-to-head studies, sulthiame has demonstrated significantly lower treatment discontinuation rates compared to levetiracetam—a non-CA inhibitor anticonvulsant—in the management of BECTS, underscoring that pharmacologic class membership alone does not predict therapeutic outcomes . These quantitative differences mandate compound-specific verification in any procurement or formulation decision.

Sulthiame Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Sulthiame vs. Levetiracetam: 6-Month Seizure Freedom and Treatment Failure Rates in Pediatric BECTS

In a prospective, randomized, double-blinded trial (German HEAD Study) comparing sulthiame (STM) to levetiracetam (LEV) in children with BECTS, STM demonstrated a lower treatment failure rate: 9.1% (2/22) compared to 19.0% (4/21) for LEV (p = 0.412) . Although the study was underpowered to confirm non-inferiority, the direction and magnitude of the difference (9.9 percentage points) favor STM.

Epilepsy BECTS Head-to-Head Clinical Trial

Sulthiame vs. Levetiracetam: Adverse-Event-Driven Discontinuation Rates in Pediatric BECTS

The same HEAD Study revealed a substantially lower rate of study termination due to adverse reactions in the STM group: 4.5% (1/22) versus 23.8% (5/21) for LEV (p = 0.095) . Total dropout rate (seizure recurrence or adverse events) was 13.6% (3/22) for STM versus 42.9% (9/21) for LEV (p = 0.03), a statistically significant 29.3 percentage-point difference.

Tolerability BECTS Head-to-Head Clinical Trial

Sulthiame vs. Carbamazepine: EEG Normalization Rates in Benign Childhood Epilepsy

In a comparative study of carbamazepine (CBZ) versus sulthiame (STM) in BECTS, interictal epileptiform activity normalization on EEG was achieved in 71% of STM-treated patients compared to 42% of CBZ-treated patients, representing a 29 percentage-point relative advantage for STM, although this difference did not reach statistical significance in the small sample (n=38 for CBZ, n=18 for STM) .

EEG Normalization BECTS Comparative Clinical Study

Sulthiame: Carbonic Anhydrase Isoform Selectivity Profile (CA VII/CA III >100,000-fold Window)

Sulthiame exhibits a pronounced selectivity window among human carbonic anhydrase isoforms: Ki = 6 nM for hCA VII (the isoform most strongly associated with anticonvulsant activity) versus Ki = 630 µM for hCA III, representing a >100,000-fold selectivity gap . By comparison, acetazolamide inhibits hCA VII with Ki = 3 nM but lacks a similarly wide selectivity window against off-target CA isoforms—its Ki values for hCA I, II, IV, VA, VB, VI, IX, XII, XIII, and XIV all fall within the nanomolar range (0.003–0.250 µM) . Topiramate, a sulfamate CA inhibitor, shows submicromolar affinity for hCA VII but micromolar affinity for hCA I and hCA VI (Ki ~100 and >100 µM, respectively), yielding a selectivity profile distinct from that of sulthiame .

CA Inhibition Isoform Selectivity Enzymatic Assay

Sulthiame Procurement Scenarios: High-Impact Research and Industrial Use Cases


Pediatric BECTS Clinical Trial Supply with Stringent Tolerability Requirements

The significantly lower adverse-event-driven dropout rate of sulthiame (4.5%) compared to levetiracetam (23.8%) in the HEAD Study makes STM the preferred compound for pediatric BECTS clinical trials where retention and safety monitoring are primary endpoints. Procurement of GMP-grade STM is indicated when the trial protocol demands a well-tolerated anticonvulsant with a quantifiable tolerability advantage.

Mechanistic Studies of CA VII-Dependent Anticonvulsant Pathways

Sulthiame's >100,000-fold selectivity for CA VII (Ki = 6 nM) over CA III (Ki = 630 µM) enables pharmacological dissection of CA VII-mediated effects without confounding inhibition of CA III. This selectivity profile is not matched by acetazolamide or topiramate , positioning sulthiame as the reagent of choice for chemoinformatics-driven target validation studies and structure-activity relationship (SAR) campaigns focused on the CA VII isoform.

EEG Endpoint-Driven Research in Benign Focal Epilepsies

The 71% EEG normalization rate observed with sulthiame versus 42% with carbamazepine in BECTS supports the use of STM in studies where neurophysiological normalization is a key outcome measure. Researchers procuring STM for EEG-based biomarker studies can cite this 29 percentage-point advantage as a quantitative justification for compound selection over carbamazepine.

Drug-Resistant Epilepsy Rescue Therapy with Prior Carbamazepine Failure

In a clinical study, 5 of 8 patients who failed carbamazepine became seizure-free after switching to sulthiame, whereas none of 3 patients who failed sulthiame achieved seizure freedom after switching to carbamazepine . This evidence supports STM procurement for compassionate-use or investigator-initiated trials targeting drug-resistant BECTS populations with documented carbamazepine failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulthiame

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.